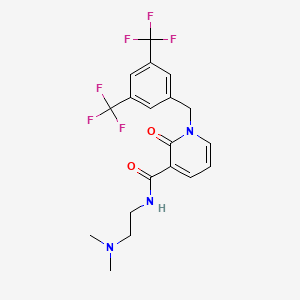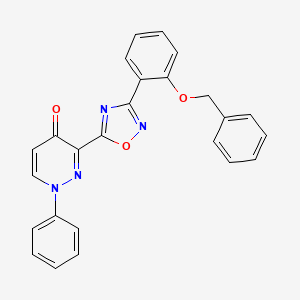
3-(3-(2-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-(3-(2-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one" is a complex organic molecule with potential applications in medicinal chemistry, pharmacology, and materials science. It features a pyridazinone core, substituted with a phenyl group and a benzyloxyphenyl-oxadiazole moiety. The unique structure of this compound lends itself to a variety of chemical reactions and possible biological activities, making it an intriguing subject for further study.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of "3-(3-(2-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one" typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: : This can be achieved through the reaction of an appropriate hydrazide with a carboxylic acid derivative (such as an acyl chloride or ester) under dehydrating conditions.
Preparation of the benzyloxyphenyl group: : Benzylation of a phenol derivative, usually involving benzyl chloride and a base (e.g., sodium hydroxide), leads to the desired benzyloxyphenyl intermediate.
Coupling of the oxadiazole and benzyloxyphenyl moieties: : This often involves a condensation reaction facilitated by a catalyst or coupling reagent.
Assembly of the pyridazinone core: : Formation of the pyridazinone ring can be carried out by cyclization reactions involving hydrazines and suitable diketones.
Industrial Production Methods
While the compound's industrial production isn't yet well-documented, scaling up the synthesis would involve optimizing each step to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and consistency.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes
Oxidation and Reduction: : Due to the presence of multiple aromatic systems, the compound can undergo oxidation-reduction reactions under suitable conditions.
Substitution Reactions: : Electrophilic and nucleophilic substitutions are feasible, particularly on the aromatic rings and the oxadiazole moiety.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Utilization of halogenation reagents (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) in the presence of catalysts.
Major Products Formed
Depending on the specific conditions and reagents used, the compound can yield various derivatives with modified aromatic substituents or altered oxadiazole and pyridazinone functionalities.
Aplicaciones Científicas De Investigación
Chemistry
The compound's unique structure makes it a valuable scaffold for developing new synthetic methodologies, particularly in heterocyclic chemistry and the design of multifunctional organic molecules.
Biology
Potential biological applications include studying its interactions with enzymes or receptors, given the pharmacologically relevant oxadiazole and pyridazinone cores.
Medicine
Drug Development: : Its structural motifs are found in various pharmacophores, suggesting potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Bioactivity Screening: : Screening libraries can include this compound to identify new bioactivities or therapeutic targets.
Industry
Applications in material science, such as in the development of novel polymers or as intermediates in the synthesis of advanced materials, are possible due to its complex structure.
Mecanismo De Acción
The compound likely exerts its effects through interactions with specific molecular targets:
Enzyme Inhibition or Activation: : The oxadiazole and pyridazinone groups are known to interact with various enzymes, possibly inhibiting or activating them based on the compound's binding mode.
Receptor Binding: : The aromatic systems and functional groups can facilitate binding to receptors, modulating their activity and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-(2-(Benzyloxy)phenyl)-1,2,4-oxadiazole-5-carboxamide: : Shares the oxadiazole and benzyloxyphenyl features but lacks the pyridazinone core.
1-Phenyl-3-(2-(benzyloxy)phenyl)pyrazole: : Similar benzyloxyphenyl and phenyl substitution but features a pyrazole ring instead of oxadiazole and pyridazinone moieties.
Uniqueness
The compound's combination of oxadiazole and pyridazinone rings, along with a benzyloxyphenyl group, sets it apart from other similar compounds. This unique structure grants it distinct chemical reactivity and potential biological activity, making it a valuable target for further research and development.
This detailed exploration sheds light on "3-(3-(2-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one" and its diverse scientific applications. Got any questions?
Propiedades
IUPAC Name |
1-phenyl-3-[3-(2-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N4O3/c30-21-15-16-29(19-11-5-2-6-12-19)27-23(21)25-26-24(28-32-25)20-13-7-8-14-22(20)31-17-18-9-3-1-4-10-18/h1-16H,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCORNUFHXGRMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=NOC(=N3)C4=NN(C=CC4=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-(2-Ethoxyphenyl)-4,7-dimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2979496.png)

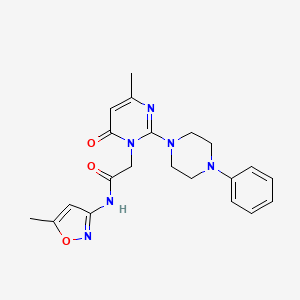
![4-methyl-2-[5-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine](/img/structure/B2979501.png)
![2-(Bicyclo[1.1.1]pentan-1-yl)acetic acid](/img/structure/B2979503.png)
![N-[5-(2-chloro-4-fluoropyridine-3-sulfonamido)-2-methylphenyl]acetamide](/img/structure/B2979504.png)
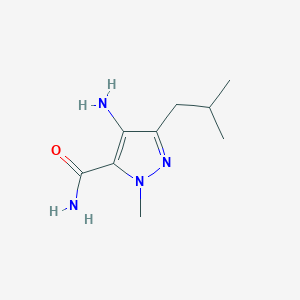
![N-CYCLOHEXYL-2-({1-[(4-METHYLPHENYL)METHYL]-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE](/img/structure/B2979506.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{methyl[(4-methylquinazolin-2-yl)methyl]amino}acetamide](/img/structure/B2979508.png)

![2-[2-(3-Chlorophenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B2979512.png)
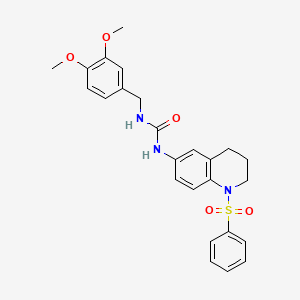
![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2979514.png)
